3-oxo-3-(propylamino)Propanoic acid ethyl ester
Description
3-Oxo-3-(propylamino)propanoic acid ethyl ester is a propanoic acid derivative featuring a propylamino substituent at the β-keto position and an ethyl ester group. For instance, similar esters, such as 3-(methylthio)propanoic acid ethyl ester, are recognized for their roles in food aroma profiles , while others exhibit biological activities like antimicrobial and antioxidant effects .
Properties
CAS No. |
71510-96-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(propylamino)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-9-7(10)6-8(11)12-4-2/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
BYHKMIIHUXAUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(propylamino)Propanoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is heated to promote the formation of the product.
- The product is then purified using standard techniques such as distillation or recrystallization.
Ethyl acetoacetate: reacts with in the presence of a base such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of 3-oxo-3-(propylamino)Propanoic acid ethyl ester can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-(propylamino)Propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-oxo-3-(propylamino)Propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-oxo-3-(propylamino)Propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The keto group can undergo tautomerization, leading to the formation of enol intermediates that can further react with electrophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-oxo-3-(propylamino)propanoic acid ethyl ester with key analogs based on substituents, molecular properties, and applications:
Structural and Functional Differences
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability and alter reactivity compared to alkylamino substituents.
- Biological Activities: Antimicrobial: Propanoic acid ethyl esters with thioxo or sulfur groups (e.g., ) inhibit pathogens, while the propylamino variant’s bioactivity remains speculative. Antioxidant: Ethyl 3-oxo-3-(phenylamino)propanoate demonstrates radical-scavenging properties due to aromatic conjugation .
Physicochemical Properties
- LogP and Solubility: Ethyl 3-oxo-3-(phenylamino)propanoate has a calculated LogP of 2.27 , suggesting moderate hydrophobicity. The propylamino analog likely exhibits higher polarity due to the amino group.
- Thermal Stability : β-Keto esters generally undergo decarboxylation at elevated temperatures, but electron-withdrawing substituents (e.g., trifluoromethyl) may enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
